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An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid

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| Compound Name: | Quinoline-2-carboxylic acid | |
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Introduction: **Quinoline-2-carboxylic acid**, also known as quinaldic acid, is a heterocyclic organic compound and an endogenous human metabolite derived from the tryptophan degradation pathway.[1][2] Its rigid, planar quinoline ring system serves as a privileged scaffold in medicinal chemistry, making it a crucial starting material and core structural motif for a diverse range of biologically active molecules.[3] This technical guide provides a comprehensive overview of the multifaceted applications of **Quinoline-2-carboxylic acid**, focusing on its roles in drug discovery and development, supported by quantitative data, experimental protocols, and process visualizations.

Anticancer and Antiproliferative Activity

Quinoline-2-carboxylic acid and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action is often linked to the molecule's ability to chelate divalent metals, a property enhanced by the close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring. [4][5]

Key Findings and Data

Studies have shown that **Quinoline-2-carboxylic acid** is particularly effective against certain cancer types. It was identified as the only quinoline derivative with significant cytotoxicity against cervical HeLa cancer cells in one study.[4][5] Furthermore, it displayed remarkable growth inhibition capacities against the mammary MCF7 cell line.[4][5] Aryl ester derivatives



have also been specifically synthesized to evaluate their apoptotic and antiproliferative effects on prostate cancer (PC3) cell lines.[6]

| Compound/Deri vative | Cell Line | Activity Type | Quantitative Data (IC50) | Reference |
|--|---------------------------|---------------------------------|--------------------------------------|-----------|
| Quinoline-2- carboxylic acid | HeLa (Cervical Cancer) | Cytotoxicity | Data not specified in abstract | [4][5] |
| Quinoline-2- carboxylic acid | MCF7 (Breast Cancer) | Growth Inhibition | Data not specified in abstract | [4][5] |
| Aryl ester of Quinoline-2- carboxylic acid | PC3 (Prostate Cancer) | Apoptotic, Antiproliferative | Tested at 0-1000 μg/mL | [6] |

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)[4]

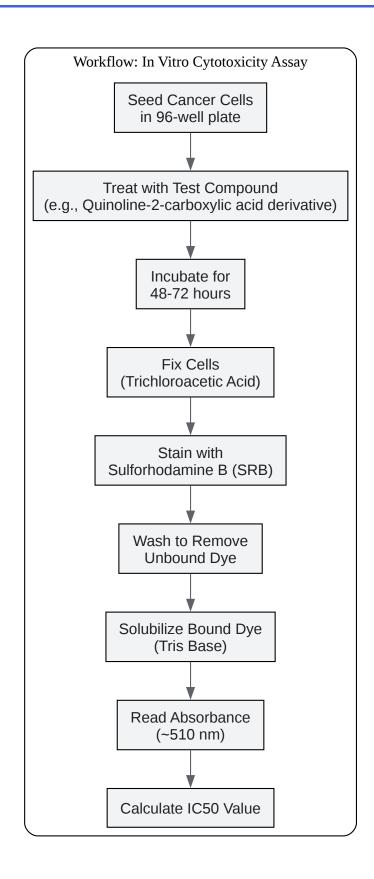
- Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF7) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.
- Compound Treatment: Cells are treated with various concentrations of Quinoline-2carboxylic acid or its derivatives for a prolonged incubation period (e.g., 48-72 hours).
- Cell Fixation: Following incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
- Staining: The supernatant is discarded, and the plates are washed with water and air-dried.
 Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
- Washing: Unbound dye is removed by washing with 1% acetic acid.



- Solubilization and Absorbance Reading: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of approximately 510 nm.
- Data Analysis: The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.

Visualizations





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Caption: Generalized workflow for assessing the antiproliferative activity of test compounds.



Antidiabetic Activity

Quinoline-2-carboxylic acid has been identified as a potent inhibitor of key carbohydrate-hydrolyzing enzymes, positioning it as a compound of interest for managing postprandial hyperglycemia in diabetes.

Mechanism of Action

The antidiabetic effect of **Quinoline-2-carboxylic acid** is attributed to its ability to inhibit α -glucosidase and α -amylase.[7] By blocking these enzymes in the digestive tract, it slows down the breakdown and absorption of carbohydrates, thereby reducing the sharp increase in blood glucose levels after a meal.[7]

Quantitative Data

| Enzyme Target | Inhibitory Activity (IC50) | Reference |
|---------------|----------------------------|-----------|
| α-Glucosidase | 9.1 μg/mL | [7] |
| α-Amylase | 15.5 μg/mL | [7] |

Experimental Protocols

Protocol for α -Glucosidase Inhibition Assay[7]

- Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of Quinoline-2carboxylic acid.
- Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.
- Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenylα-D-glucopyranoside (pNPG).
- Incubation: The mixture is incubated for an additional 20 minutes at 37°C.
- Reaction Termination: The reaction is stopped by adding a sodium carbonate (Na₂CO₃) solution.



- Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
- Calculation: The percentage of inhibition is calculated relative to a control sample without the inhibitor, and the IC₅₀ value is determined.

Anti-inflammatory and Antimicrobial Properties

Derivatives of **Quinoline-2-carboxylic acid** have been synthesized and evaluated for a range of other therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Anti-inflammatory and Analgesic Effects

Esters and substituted amides derived from **Quinoline-2-carboxylic acid** have been investigated for their anti-inflammatory and analgesic potential, with their performance benchmarked against standard drugs like diclofenac sodium.[6] While specific quantitative data is limited in the provided abstracts, these studies confirm the potential of this scaffold in developing new anti-inflammatory agents.

Antimicrobial Activity

Novel compounds synthesized from a **Quinoline-2-carboxylic acid** starting material, including Mannich bases, Schiff bases, and other heterocyclic structures like thiazolidinones, have demonstrated significant antimicrobial properties.[8]

- Antibacterial: Certain derivatives showed high activity against Gram-positive bacteria, with compounds E11 and E17 exhibiting superior performance against Staphylococcus aureus compared to the antibiotic Amoxicillin.[8]
- Antifungal: The synthesized compounds were also tested for efficacy against Candida species.[8]

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Microdilution Method)[8]



- Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Muller-Hinton).
- Compound Dilution: The synthesized quinoline derivatives are serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.
- Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Role as a Versatile Synthetic Intermediate

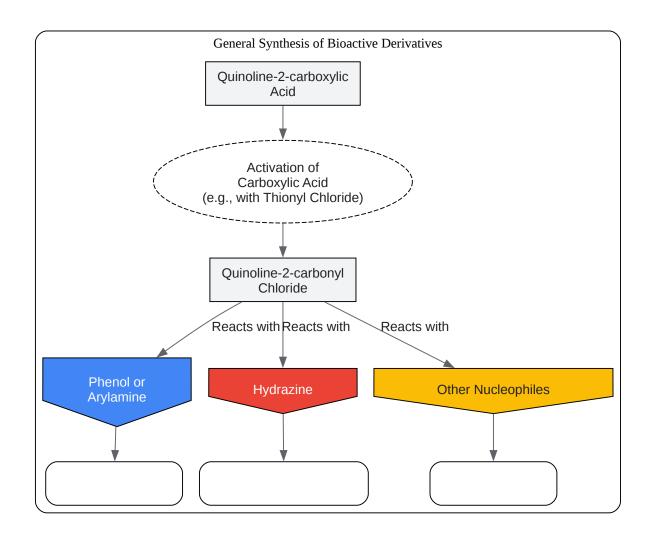
Beyond its intrinsic biological activities, **Quinoline-2-carboxylic acid** is a fundamental building block in organic synthesis for creating more complex, biologically active molecules.[9]

Its reactive carboxylic acid group allows for straightforward chemical modifications to produce esters, amides, and other derivatives.[6] The quinoline core itself can be further functionalized. This versatility has led to its use in synthesizing compounds for a wide array of therapeutic targets.

- Antiallergic Agents: Used to create tetracyclic derivatives with antiallergic properties.
- Neurological Agents: Serves as a precursor for compounds like the (+) enantiomer of a
 tetrahydroquinoline derivative, which acts as a potent and specific antagonist of the NMDA
 receptor complex, relevant for treating neurological disorders.[10]
- MRP2 Inhibitors: Employed in the synthesis of novel analogs designed to inhibit multidrug resistance protein 2 (MRP2), a key target in overcoming cancer drug resistance.[11]

Visualizations





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Caption: Synthetic pathways from Quinoline-2-carboxylic acid to its bioactive derivatives.





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Caption: Diverse biological applications stemming from the **Quinoline-2-carboxylic acid** scaffold.

Conclusion

Quinoline-2-carboxylic acid is a compound of significant interest to researchers in medicinal chemistry and drug development. Its proven efficacy as an anticancer, antidiabetic, anti-inflammatory, and antimicrobial agent, combined with its utility as a foundational structure for synthesizing a vast array of derivatives, underscores its importance. The continued exploration of this scaffold, through structural modifications and detailed mechanistic studies, holds considerable promise for the development of novel therapeutics to address unmet medical needs.

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